molecular formula C14H20O2 B8664119 4-(1-Ethoxycyclopropyl)-3-isopropylphenol

4-(1-Ethoxycyclopropyl)-3-isopropylphenol

Cat. No.: B8664119
M. Wt: 220.31 g/mol
InChI Key: QBHQTPDGJGRDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethoxycyclopropyl)-3-isopropylphenol is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-(1-ethoxycyclopropyl)-3-propan-2-ylphenol

InChI

InChI=1S/C14H20O2/c1-4-16-14(7-8-14)13-6-5-11(15)9-12(13)10(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3

InChI Key

QBHQTPDGJGRDNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC1)C2=C(C=C(C=C2)O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [4-(1-ethoxycyclopropyl)-3-isopropyl-phenoxy]-triisopropyl-silane (Intermediate 99, 360.0 mg, 0.96 mmol) in 3 mL THF at 0° C. was added tetrabutylammonium fluoride (625.0 mg, 2.39 mmols, 2.4 mL of a 1 M solution in THF). The solution was stirred at 0° C. for 30 minutes and then quenched by the addition of H2O. The mixture was extracted with EtOAc and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound (180 mg, 86%) was isolated from the residue by column chromatography (4-10% EtOAc—hexanes) as a colorless solid.
Name
[4-(1-ethoxycyclopropyl)-3-isopropyl-phenoxy]-triisopropyl-silane
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Intermediate 99
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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Name
Quantity
3 mL
Type
solvent
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0 (± 1) mol
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solvent
Reaction Step One
Yield
86%

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